2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
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Overview
Description
2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a combination of pyrimidine, piperazine, and morpholine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytic activity . This inhibition leads to the enhancement of PARP1 cleavage and an increase in the phosphorylation of H2AX .
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathway. Specifically, it leads to the accumulation of DNA strand breaks, which in turn activates the DNA damage response. This response includes the phosphorylation of H2AX, a marker of DNA double-strand breaks .
Result of Action
The result of the compound’s action is a loss of cell viability. In human estrogen-receptor-positive breast cancer cells, the compound exhibited moderate to significant efficacy . The compound increased CASPASE 3/7 activity, which is associated with the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: Starting with a suitable pyrimidine precursor, the ethylamino group is introduced through nucleophilic substitution reactions.
Piperazine ring formation: The pyrimidine derivative is then reacted with piperazine under controlled conditions to form the piperazinyl-pyrimidine intermediate.
Morpholine incorporation: Finally, the morpholine moiety is introduced through a coupling reaction with the piperazinyl-pyrimidine intermediate, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: The compound is utilized in chemical biology research to probe biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Evaluated for its serotonin reuptake inhibitory activity.
4-hydroxy-2-quinolones: Noted for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
2-[4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O2/c1-2-17-16-18-4-3-14(19-16)21-7-5-20(6-8-21)13-15(23)22-9-11-24-12-10-22/h3-4H,2,5-13H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUHBQTZFUSZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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